Cas no 2248184-47-4 ((2S)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-amine)
(2S)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 2248184-47-4
- (2S)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-amine
- EN300-6507288
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- Inchi: 1S/C7H14F3N/c1-5(4-11)6(2,3)7(8,9)10/h5H,4,11H2,1-3H3/t5-/m1/s1
- InChI Key: KHKALNCCTKPXSN-RXMQYKEDSA-N
- SMILES: FC(C(C)(C)[C@H](C)CN)(F)F
Computed Properties
- Exact Mass: 169.10783394g/mol
- Monoisotopic Mass: 169.10783394g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 128
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 26Ų
(2S)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6507288-0.05g |
(2S)-4,4,4-trifluoro-2,3,3-trimethylbutan-1-amine |
2248184-47-4 | 0.05g |
$2693.0 | 2023-05-31 | ||
| Enamine | EN300-6507288-0.1g |
(2S)-4,4,4-trifluoro-2,3,3-trimethylbutan-1-amine |
2248184-47-4 | 0.1g |
$2822.0 | 2023-05-31 | ||
| Enamine | EN300-6507288-0.25g |
(2S)-4,4,4-trifluoro-2,3,3-trimethylbutan-1-amine |
2248184-47-4 | 0.25g |
$2950.0 | 2023-05-31 | ||
| Enamine | EN300-6507288-0.5g |
(2S)-4,4,4-trifluoro-2,3,3-trimethylbutan-1-amine |
2248184-47-4 | 0.5g |
$3078.0 | 2023-05-31 | ||
| Enamine | EN300-6507288-1.0g |
(2S)-4,4,4-trifluoro-2,3,3-trimethylbutan-1-amine |
2248184-47-4 | 1g |
$3207.0 | 2023-05-31 | ||
| Enamine | EN300-6507288-2.5g |
(2S)-4,4,4-trifluoro-2,3,3-trimethylbutan-1-amine |
2248184-47-4 | 2.5g |
$6287.0 | 2023-05-31 | ||
| Enamine | EN300-6507288-5.0g |
(2S)-4,4,4-trifluoro-2,3,3-trimethylbutan-1-amine |
2248184-47-4 | 5g |
$9301.0 | 2023-05-31 | ||
| Enamine | EN300-6507288-10.0g |
(2S)-4,4,4-trifluoro-2,3,3-trimethylbutan-1-amine |
2248184-47-4 | 10g |
$13792.0 | 2023-05-31 |
(2S)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-amine Related Literature
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
Additional information on (2S)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-amine
Comprehensive Overview of (2S)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-amine (CAS No. 2248184-47-4)
(2S)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-amine (CAS No. 2248184-47-4) is a chiral amine compound featuring a unique trifluoromethyl group and a branched alkyl chain. This structurally distinct molecule has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a building block for bioactive molecules. The trifluoromethyl group enhances metabolic stability and lipophilicity, making it a valuable moiety in drug design. Researchers frequently search for "chiral amine synthesis" or "fluorinated building blocks," reflecting the growing demand for such specialized compounds in modern synthetic chemistry.
The compound's stereochemistry (indicated by the (2S) prefix) plays a critical role in its applications, as enantiopure amines are essential for asymmetric synthesis and catalysis. Recent trends in "green chemistry" and "sustainable synthesis" have driven interest in efficient methods to produce this amine with minimal environmental impact. Its CAS number 2248184-47-4 serves as a unique identifier in regulatory and commercial databases, ensuring precise tracking in supply chains. Analytical techniques like HPLC and NMR are commonly employed to verify its purity and stereochemical integrity.
In pharmaceutical contexts, (2S)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-amine is explored for its potential in central nervous system (CNS) drug development, owing to the blood-brain barrier permeability often associated with fluorinated compounds. Queries such as "fluorine in drug discovery" and "amine derivatives for CNS" highlight its relevance in current research. The compound’s trimethylbutane backbone also contributes to its steric properties, influencing receptor binding selectivity—a hot topic in "structure-activity relationship (SAR) studies."
From a commercial perspective, suppliers and manufacturers emphasize "high-purity chiral amines" and "custom fluorination services" to meet diverse R&D needs. The compound’s stability under various conditions makes it suitable for scale-up processes, a key consideration for industrial applications. Environmental and safety profiles of fluorinated compounds are frequently debated, with searches like "biodegradability of fluorinated amines" reflecting societal concerns. Regulatory compliance, particularly under REACH and FDA guidelines, further underscores its safe handling and usage.
Emerging applications in material science, such as liquid crystals or polymer modifiers, leverage the compound’s thermal and chemical resistance. The "role of fluorine in materials" is a trending topic, aligning with innovations in electronics and coatings. Academic publications often cite CAS 2248184-47-4 in methodologies for asymmetric hydrogenation or enantioselective catalysis, reinforcing its interdisciplinary importance.
In summary, (2S)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-amine exemplifies the convergence of synthetic utility and functional versatility. Its chirality, fluorination pattern, and structural rigidity address multiple challenges in modern chemistry, from drug design to advanced materials. As research progresses, this compound is poised to remain a focal point in both academic and industrial settings.
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